N-([2,2'-bifuran]-5-ylmethyl)-3,4-difluorobenzamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)-3,4-difluorobenzamide is an organic compound that features a bifuran moiety linked to a difluorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-3,4-difluorobenzamide typically involves the coupling of a bifuran derivative with a difluorobenzamide precursor. One common method involves the use of microwave-assisted conditions to facilitate the reaction. For example, the reaction between 2-furoic acid, furfurylamine, and 3,4-difluorobenzoyl chloride in the presence of coupling reagents such as DMT/NMM/TsO− or EDC can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.
Reduction: The difluorobenzamide group can be reduced to form amine derivatives.
Substitution: Halogen atoms in the difluorobenzamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the difluorobenzamide group.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-3,4-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its bifuran moiety.
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. The bifuran moiety can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to the modulation of their functions. The difluorobenzamide group can enhance the compound’s binding affinity and specificity towards its targets, thereby exerting its effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid: A versatile furanic building block used in polymer synthesis.
Dimethyl 2,2’-bifuran-5,5’-dicarboxylate: Another bifuran derivative used in the production of bioplastics.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-3,4-difluorobenzamide is unique due to the presence of both bifuran and difluorobenzamide moieties. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications. Its structural features allow for versatile chemical modifications, enhancing its potential as a multifunctional compound in various research and industrial fields.
Properties
IUPAC Name |
3,4-difluoro-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO3/c17-12-5-3-10(8-13(12)18)16(20)19-9-11-4-6-15(22-11)14-2-1-7-21-14/h1-8H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRLNRHNOJUZFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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